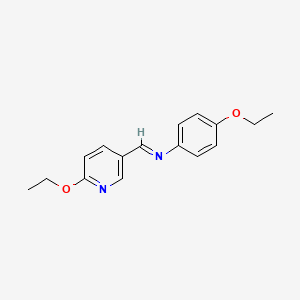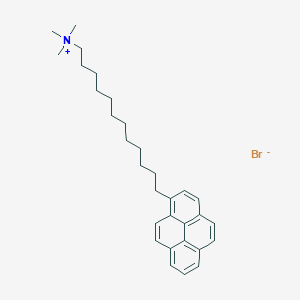
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium salt that features a pyrene moiety attached to a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The general synthetic route can be summarized as follows:
Starting Materials: Pyrene, 1-bromododecane, and trimethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or ethanol. The mixture is heated under reflux to facilitate the reaction.
Procedure: Pyrene is first brominated to form 1-bromopyrene. This intermediate is then reacted with 1-bromododecane to form 12-(pyren-1-yl)dodecane. Finally, this compound is quaternized with trimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and thiolate ions.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of the bromide ion with a hydroxide ion yields the corresponding alcohol.
Oxidation: Oxidation of the pyrene moiety can produce pyrenequinone derivatives.
Reduction: Reduction can lead to the formation of pyrene-based hydrocarbons.
科学的研究の応用
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound is employed in studying membrane dynamics and interactions due to its amphiphilic nature.
Industry: The compound is used in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.
作用機序
The mechanism of action of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids due to its amphiphilic nature.
Pathways Involved: It can insert into lipid bilayers, affecting membrane fluidity and permeability. The pyrene moiety can also intercalate into DNA, affecting its structure and function.
類似化合物との比較
Similar Compounds
N,N,N-Trimethyl-1-dodecanaminium bromide: Similar structure but lacks the pyrene moiety.
N,N,N-Trimethyl-1-hexadecanaminium bromide: Longer alkyl chain but no pyrene moiety.
N,N,N-Trimethyl-1-octadecanaminium bromide: Even longer alkyl chain, used in similar applications but with different properties.
Uniqueness
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with aromatic systems. This makes it particularly useful in applications requiring fluorescence tracking and imaging.
特性
CAS番号 |
90936-83-7 |
|---|---|
分子式 |
C31H42BrN |
分子量 |
508.6 g/mol |
IUPAC名 |
trimethyl(12-pyren-1-yldodecyl)azanium;bromide |
InChI |
InChI=1S/C31H42N.BrH/c1-32(2,3)24-13-11-9-7-5-4-6-8-10-12-15-25-18-19-28-21-20-26-16-14-17-27-22-23-29(25)31(28)30(26)27;/h14,16-23H,4-13,15,24H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WPQHGLKKKBUXCW-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


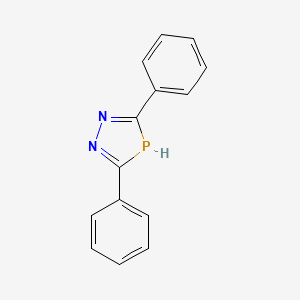
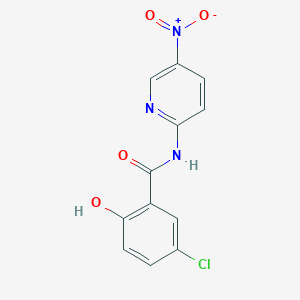
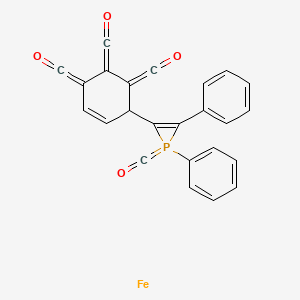

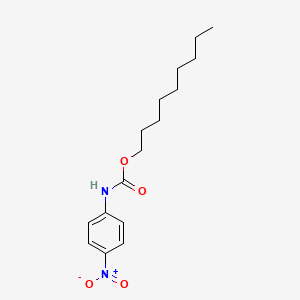




![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)



